Cas no 2137757-25-4 (4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)-)

4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- 4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)-
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- インチ: 1S/C10H18N2/c1-4-10(11)5-7-12(8-6-10)9(2)3/h1,9H,5-8,11H2,2-3H3
- InChIKey: BQHDQDLFKGXDJS-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C)CCC(C#C)(N)CC1
4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764011-2.5g |
4-ethynyl-1-(propan-2-yl)piperidin-4-amine |
2137757-25-4 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
Enamine | EN300-764011-1.0g |
4-ethynyl-1-(propan-2-yl)piperidin-4-amine |
2137757-25-4 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-764011-0.5g |
4-ethynyl-1-(propan-2-yl)piperidin-4-amine |
2137757-25-4 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
Enamine | EN300-764011-5.0g |
4-ethynyl-1-(propan-2-yl)piperidin-4-amine |
2137757-25-4 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
Enamine | EN300-764011-0.1g |
4-ethynyl-1-(propan-2-yl)piperidin-4-amine |
2137757-25-4 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
Enamine | EN300-764011-0.05g |
4-ethynyl-1-(propan-2-yl)piperidin-4-amine |
2137757-25-4 | 95% | 0.05g |
$948.0 | 2024-05-22 | |
Enamine | EN300-764011-0.25g |
4-ethynyl-1-(propan-2-yl)piperidin-4-amine |
2137757-25-4 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
Enamine | EN300-764011-10.0g |
4-ethynyl-1-(propan-2-yl)piperidin-4-amine |
2137757-25-4 | 95% | 10.0g |
$4852.0 | 2024-05-22 |
4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)- 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)-に関する追加情報
Introduction to 4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)- (CAS No. 2137757-25-4)
4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)- (CAS No. 2137757-25-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, also known as N-(1-isopropyl-4-ethynylpiperidin-4-yl)amine, is characterized by its piperidine ring and ethynyl group, which contribute to its biological activity and chemical stability.
The synthesis of 4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)- involves a series of well-defined chemical reactions, including the formation of the piperidine ring and the introduction of the ethynyl group. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for both academic research and industrial applications.
In the realm of medicinal chemistry, 4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)- has shown promise in various therapeutic areas. One of the key areas of interest is its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many drugs. Studies have demonstrated that this compound can interact with specific GPCRs, leading to potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Additionally, 4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)- has been investigated for its anti-inflammatory properties. In vitro and in vivo studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in chronic inflammatory conditions like rheumatoid arthritis. These findings suggest that this compound could be a valuable candidate for developing new anti-inflammatory therapies.
The pharmacokinetic properties of 4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)- have also been studied extensively. Research indicates that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development. Its high bioavailability and low toxicity make it an attractive candidate for further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)- in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 4-Piperidinamine, 4-ethynyl-1-(1-methylethyl)- (CAS No. 2137757-25-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an exciting candidate for the development of new therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases and conditions.
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